molecular formula C7H5F3N2O2 B1383569 4-Methyl-6-(trifluoromethyl)pyrimidine-2-carboxylic acid CAS No. 1379313-04-8

4-Methyl-6-(trifluoromethyl)pyrimidine-2-carboxylic acid

Cat. No. B1383569
CAS RN: 1379313-04-8
M. Wt: 206.12 g/mol
InChI Key: ZCEQRFYPMKZYHU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, the synthesis of a related compound involved a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl to give intermediate 3g .


Molecular Structure Analysis

The molecular structure of 4-Methyl-6-(trifluoromethyl)pyrimidine-2-carboxylic acid is characterized by a six-membered pyrimidine ring with a trifluoromethyl group at the 6-position and a carboxylic acid group at the 2-position.


Chemical Reactions Analysis

The chemical reactions involving similar compounds are diverse. For example, the chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .

Scientific Research Applications

Synthesis and Reactivity

4-Methyl-6-(trifluoromethyl)pyrimidine-2-carboxylic acid has been explored in various synthetic contexts. For instance, studies have demonstrated its utility in the synthesis of 5-aryl and 5-aralkyl pyrimidine-6-carboxylic acids, and their impact on enzymes like dihydrofolic reductase and thymidylate synthetase (Baker & Jordaan, 1965). Further research has led to the synthesis of new trifluoromethylated 4,5-dihydroorotic acid analogues and their esters, highlighting the diverse chemical reactivity of this compound (Sukach et al., 2015).

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted on derivatives of this compound. These studies are crucial for understanding how modifications to the chemical structure can impact biological activity. For instance, Palanki et al. (2000) investigated compounds for cell-based activity and gastrointestinal permeability, revealing insights into the molecular basis of their function (Palanki et al., 2000).

Analytical Studies

Analytical studies such as mass spectrometry have been employed to understand the fragmentation patterns of related 4-pyrimidine carboxylic acids. Such studies are crucial for determining the stability and reactivity of these compounds (Jovanović et al., 2002).

Medicinal Chemistry

In medicinal chemistry, this compound has been a key precursor in the synthesis of various pharmacologically active molecules. For example, its derivatives have been explored for their antiallergenic activity, as well as for their potential to inhibit certain gene expressions (Temple et al., 1979); (Palanki et al., 2002).

Mechanism of Action

The mechanism of action of pyrimidine derivatives is thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyrimidine moiety . The SAR revealed that the electronic effect on the phenyl ring affects the activity, an EDG group, gives more activity .

Future Directions

The future directions for the development of 4-Methyl-6-(trifluoromethyl)pyrimidine-2-carboxylic acid and similar compounds are promising. The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety. It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

properties

IUPAC Name

4-methyl-6-(trifluoromethyl)pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2/c1-3-2-4(7(8,9)10)12-5(11-3)6(13)14/h2H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCEQRFYPMKZYHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101191720
Record name 2-Pyrimidinecarboxylic acid, 4-methyl-6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101191720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1379313-04-8
Record name 2-Pyrimidinecarboxylic acid, 4-methyl-6-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379313-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrimidinecarboxylic acid, 4-methyl-6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101191720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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